molecular formula C7H14O6 B1205556 6-O-Methylglucose CAS No. 2461-70-3

6-O-Methylglucose

Cat. No.: B1205556
CAS No.: 2461-70-3
M. Wt: 194.18 g/mol
InChI Key: GFHNQKKLOLZRQE-BDVNFPICSA-N
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Description

6-O-Methylglucose is a derivative of glucose where a methyl group is attached to the oxygen atom at the sixth carbon position. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields. It is commonly found in certain polysaccharides produced by mycobacteria, such as the this compound lipopolysaccharides .

Mechanism of Action

Target of Action

6-O-Methylglucose, also known as 6-O-methyl-D-glucose, is a glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . It is also involved in the synthesis of mycobacterial methylglucose lipopolysaccharides (MGLPs), which are implicated in the adaptation of mycobacteria to various stress conditions .

Mode of Action

The compound interacts with its targets, primarily the GLUT2 glucose transporter, and inhibits glucose-induced insulin secretion through its ability to inhibit the beta cell glucose sensor glucokinase . It also plays a role in the biosynthesis of MGLPs, with the key gene for GG synthesis considered essential for Mycobacterium tuberculosis growth .

Biochemical Pathways

this compound is involved in the biosynthesis of MGLPs, which are composed of α-(1→4)-linked glucose or this compound units with a 3-O-methylglucose at the nonreducing end . It is also implicated in the metabolism of glucosylglycerate (GG), a glycoside that has been linked to the adaptation of mycobacteria to nitrogen starvation and thermal stress .

Result of Action

The primary result of this compound’s action is the inhibition of glucose-induced insulin secretion, which can lead to a state of insulin-dependent diabetes . In the context of mycobacteria, it contributes to the synthesis of MGLPs, which are crucial for the organism’s survival under stress conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, can enhance its accumulation in pancreatic beta cells . In the case of mycobacteria, the compound’s action is crucial for their adaptation to nitrogen starvation and thermal stress .

Biochemical Analysis

Biochemical Properties

6-O-Methylglucose plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is hexokinase, which phosphorylates the compound to form this compound-6-phosphate . This phosphorylation is crucial for the compound’s involvement in metabolic pathways. Additionally, this compound can interact with glycoside hydrolases, which can further modify the compound and influence its biochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In plant cells, for example, this compound is phosphorylated by hexokinase but is not perceived as a sugar, leading to unique cellular responses . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in sugar-starved plant cells, this compound can induce proteolysis and lipolysis, similar to the effects observed during sugar starvation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound exerts its effects through binding interactions with enzymes such as hexokinase, leading to its phosphorylation . This phosphorylation event is a key step in the compound’s metabolic pathway. Additionally, this compound can influence gene expression by modulating signaling pathways that respond to sugar availability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound can undergo phosphorylation and other modifications that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . In some cases, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is its phosphorylation by hexokinase to form this compound-6-phosphate . This phosphorylated form can then enter various metabolic pathways, influencing metabolic flux and metabolite levels. Additionally, this compound can interact with glycoside hydrolases, further modifying its metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, for example, this compound is transported into cells and phosphorylated by hexokinase . This transport and phosphorylation process is crucial for the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. In plant cells, this compound is primarily localized in the cytoplasm, where it undergoes phosphorylation by hexokinase . This localization is essential for its involvement in metabolic pathways and its effects on cellular processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-methylglucose-containing polysaccharides involves the use of alpha-, beta-, and gamma-cyclodextrins as starting materials. The synthetic route is flexible and general, allowing the production of a series of this compound-containing polysaccharides ranging from 6-mer to 20-mer. The Mukaiyama glycosidation is adopted to couple the glycosyl donors with the glycosyl acceptors .

Industrial Production Methods: A practical and scalable method has been discovered to selectively cleave the cyclodextrin derivatives and furnish the linear precursors to the glycosyl donors and acceptors. This method is suitable for industrial-scale production of this compound-containing polysaccharides .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-3-5(10)7(12)6(11)4(9)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHNQKKLOLZRQE-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179355
Record name 6-O-Methylglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-70-3
Record name 6-O-Methyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2461-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-Methylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Methylglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-O-Methylglucose?

A1: The molecular formula of this compound is C7H14O6, and its molecular weight is 194.18 g/mol. [, , ]

Q2: Where is this compound naturally found?

A2: this compound is primarily found as a component of specific polysaccharides in mycobacteria, a diverse group of bacteria that includes the causative agent of tuberculosis. [, , ]

Q3: Are there different types of polysaccharides containing this compound in mycobacteria?

A3: Yes, mycobacteria produce two main types of polymethylated polysaccharides containing this compound: this compound lipopolysaccharides (mGLPs) and 3-O-methylmannose polysaccharides (MMPs). [, , ]

Q4: What is the proposed biological role of this compound-containing polysaccharides in mycobacteria?

A4: While their exact functions are still under investigation, mGLPs and MMPs are proposed to play roles in regulating fatty acid metabolism within mycobacteria, potentially influencing cell wall synthesis and other crucial processes. [, , ]

Q5: How do these polysaccharides interact with fatty acids?

A5: Research suggests that both mGLPs and MMPs can form stable 1:1 complexes with fatty acyl chains, likely through hydrophobic interactions between the fatty acid chains and the methylated sugar residues of the polysaccharides. [, , ]

Q6: Does the length of the fatty acid chain influence this interaction?

A6: Yes, studies with synthetic analogs indicate that the binding affinity of this compound-containing polysaccharides to fatty acids varies with chain length. The strongest interactions are observed with fatty acids containing around 16-18 carbons. []

Q7: Do these polysaccharides interact with fatty acyl-CoA derivatives?

A7: Yes, research has demonstrated that both MMP and mGLP form complexes with fatty acyl-CoA derivatives. The stability of these complexes allows for their detection through methods like Sephadex chromatography. []

Q8: Do this compound-containing lipopolysaccharides have any known immunological activity?

A8: Yes, recent studies have shown that mGLP from Mycobacterium tuberculosis can specifically activate a subset of protective γ9δ2 T cells. These cells play a critical role in the immune response against mycobacterial infections. [, ]

Q9: Is the acylation of mGLP important for its ability to activate γ9δ2 T cells?

A9: Yes, studies indicate that the acylated glucosyl residues, particularly those at the nonreducing terminus of mGLP, are crucial for its ability to stimulate γ9δ2 T cells. []

Q10: What are the implications of mGLP's ability to activate γ9δ2 T cells?

A10: This finding has significant implications for the development of novel tuberculosis vaccines and immunotherapies. Targeting and enhancing this specific immune response could lead to more effective strategies for combating the disease. []

Q11: What analytical techniques are used to characterize this compound and its containing polysaccharides?

A11: Researchers use a combination of techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation methods, to elucidate the structure and composition of this compound-containing polysaccharides. [, , , ]

Q12: What are some potential future directions for research on this compound and related compounds?

A12: Future research could focus on:

    Q13: Are there potential applications of this compound in drug development?

    A14: The unique immunological properties of mGLP make it a promising target for developing novel vaccines and immunotherapies, particularly for tuberculosis. Further research on its structure-activity relationship and the development of effective delivery systems could pave the way for its clinical translation. []

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